molecular formula C12H16O3 B13203755 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Cat. No.: B13203755
M. Wt: 208.25 g/mol
InChI Key: BKYRPNSGYKSQGU-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 2060025-45-6) is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This reagent features the 2,3-dihydro-1,4-benzodioxine core structure, a privileged scaffold in medicinal chemistry known for its versatility in interacting with specific biological receptors and enzymes . The benzodioxane motif is a subject of significant research interest for the development of novel therapeutic agents, particularly for disorders of the central nervous system . Derivatives based on this structure have been investigated for a range of potential pharmacological activities, including use as antidepressants, antipsychotics, anti-Parkinson agents, and cognitive enhancers for neurodegenerative disorders . The precise configuration of the molecule and its substituents is a crucial determinant of its pharmacological properties, making it a valuable compound for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . The synthetic exploration of such derivatives often involves advanced analytical techniques, including molecular modeling and 2D-NOESY NMR, to assign the configuration of chiral centers and understand their three-dimensional conformation . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-ethyl-6,7-dimethyl-2H-1,4-benzodioxin-3-ol

InChI

InChI=1S/C12H16O3/c1-4-12(13)7-14-10-5-8(2)9(3)6-11(10)15-12/h5-6,13H,4,7H2,1-3H3

InChI Key

BKYRPNSGYKSQGU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=C(O1)C=C(C(=C2)C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves multi-step organic synthesis starting from readily available aromatic precursors such as gallic acid or methylated catechol derivatives. The key steps include:

  • Formation of the benzodioxane ring system via cyclization reactions.
  • Introduction of ethyl and methyl substituents on the aromatic ring.
  • Functionalization at the 2-position to introduce the hydroxyl group.

Stepwise Preparation

Based on the synthesis approaches reported in related benzodioxane derivatives, the preparation can be summarized as follows:

Step Reaction Type Description Key Reagents/Conditions
1 Starting material preparation Use of gallic acid or methylated catechol as starting aromatic compounds Gallic acid, methylation reagents
2 Fischer esterification Conversion of carboxylic acid groups to esters (for related compounds) Acid catalyst, alcohol solvent
3 Cyclization Formation of the 1,4-benzodioxane ring by intramolecular ether formation Mesylation of hydroxy groups, substitution with catechol or related nucleophiles
4 Alkylation Introduction of ethyl and methyl groups on the aromatic ring Alkyl halides or organometallic reagents
5 Hydroxyl functionalization Introduction of the hydroxyl group at the 2-position via reduction or substitution reactions Reduction agents (e.g., NaBH4), or direct substitution
6 Purification Separation of isomers and purification of the final product Flash chromatography, preparative HPLC

Detailed Synthetic Example

A representative synthetic route adapted from related benzodioxane derivatives:

  • Starting from a methyl ketone intermediate derived from methylated catechol.
  • Reduction of the ketone to the corresponding alcohol.
  • Mesylation of the hydroxy group to form a good leaving group.
  • Nucleophilic substitution with catechol to form the 1,4-benzodioxane ring, with inversion of stereochemistry at the 2-position.
  • Final debenzylation and functional group modifications to yield the target hydroxyl compound.

This approach allows for stereochemical control and the isolation of specific isomers, which is critical for biological activity studies.

Analytical and Characterization Techniques

Throughout the synthesis, various analytical methods are employed to monitor reaction progress and confirm the structure and purity of intermediates and the final compound:

Technique Purpose
Thin-Layer Chromatography (TLC) Monitoring reaction completion
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemical assignment
Infrared Spectroscopy (IR) Functional group identification
Mass Spectrometry (MS) Molecular weight confirmation
Flash Chromatography Purification and isomer separation
Preparative High-Performance Liquid Chromatography (HPLC) Isolation of enantiomers and pure isomers

These methods ensure the compound's identity and purity, which are essential for subsequent biological testing and application.

Comparative Data Table: Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material Gallic acid or methylated catechol derivatives Commercially available
Cyclization Method Mesylation followed by nucleophilic substitution Requires careful stereochemical control
Alkylation Agents Ethyl halides, methyl halides Used to introduce substituents
Reducing Agents Sodium borohydride (NaBH4) or similar For ketone to alcohol conversion
Purification Techniques Flash chromatography, preparative HPLC Separation of stereoisomers
Yield Variable, typically moderate to good (40-75%) Depends on reaction conditions and scale

Summary of Research Findings

  • The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is achievable through multi-step organic synthesis involving aromatic substitution, cyclization, and functional group transformations.
  • Stereochemical control is critical due to the presence of chiral centers in the benzodioxane ring; methods such as selective mesylation and substitution with catechol derivatives are used to achieve this.
  • Analytical techniques such as NMR and chromatography are essential for confirming the structure and purity of the compound and its intermediates.
  • The compound is structurally related to benzodioxane carboxylic acids but differs in functional groups, which affects its reactivity and potential biological interactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may protect cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol with structurally or functionally related benzodioxin derivatives:

Compound Name Substituents/Modifications Key Properties/Applications References
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol -OH, ethyl (C2), methyl (C6, C7) Hypothetical: Likely moderate polarity; potential for antioxidant or receptor-binding activity N/A
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid -COOH (C2), ethyl (C2), difluoro (C6, C7) Enhanced acidity due to -COOH; fluorine substituents increase lipophilicity and metabolic stability. Used in pharmaceutical intermediates .
Cyclodoxazosin Benzodioxin-carbonyl linked to quinazolinamine Anti-proliferative activity against prostate cancer cells; apoptotic and anti-angiogenic effects .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... Benzodioxin linked to methoxy-pyridin-amine and dimethylaminophenyl groups Research tool for studying receptor interactions; unvalidated for therapeutic use .
(Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol -OH (C2), acetyl (C3), methyl (C2) Intermediate in pyrazole derivative synthesis; potential precursor for bioactive molecules .
2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin-2-ol -OH (C2), chloromethyl (C2) Reactive intermediate for further functionalization; limited biological data .

Key Structural and Functional Insights:

Fluorinated analogs (e.g., 6,7-difluoro derivative) exhibit increased lipophilicity, which could improve blood-brain barrier penetration but may also raise toxicity concerns .

Functional Group Influence: Carboxylic acid derivatives (e.g., 2-carboxylic acid analog) are more water-soluble and may serve as intermediates for prodrugs .

Medicinal Chemistry Relevance: Cyclodoxazosin demonstrates that benzodioxin-carbonyl moieties can enhance anti-cancer properties, suggesting that similar modifications to the target compound might yield therapeutic candidates . The dimethylaminophenyl group in the 6-(benzodioxin)pyridin-amine derivative highlights the importance of tertiary amines in receptor-binding affinity .

Biological Activity

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol (CAS Number: 2060025-45-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is C12H16O3C_{12}H_{16}O_{3} with a molecular weight of 208.25 g/mol. Its structure includes a benzodioxin core that contributes to its biological activity.

PropertyValue
CAS Number2060025-45-6
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol

Antioxidant Properties

Research indicates that compounds within the benzodioxin class exhibit significant antioxidant activities. The presence of hydroxyl groups in the structure of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol may enhance its ability to scavenge free radicals and protect cells from oxidative stress.

Antimicrobial Activity

Studies have shown that similar benzodioxin derivatives possess antimicrobial properties against various bacterial strains. While specific data on 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is limited, its structural analogs suggest potential efficacy against pathogens.

Cytotoxic Effects

Preliminary studies indicate that certain derivatives of benzodioxins can induce apoptosis in cancer cells. Investigating the cytotoxicity of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol could provide insights into its potential as an anticancer agent.

Case Studies and Research Findings

  • Antioxidant Study : A comparative analysis of phenolic compounds revealed that those with similar structures to 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin showed DPPH radical scavenging activity with IC50 values indicating strong antioxidant capacity (DPPH = 5.4 mg TE/g) .
  • Antimicrobial Testing : In a study assessing the antimicrobial effects of various benzodioxins, compounds with similar functional groups demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assay : Research exploring the cytotoxic effects of benzodioxins on human cancer cell lines indicated that certain derivatives could reduce cell viability significantly at micromolar concentrations .

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